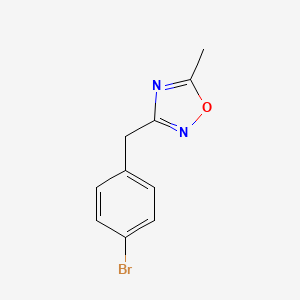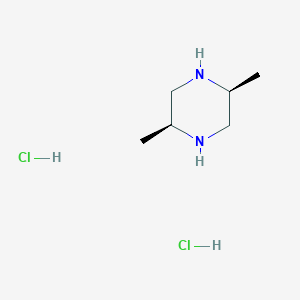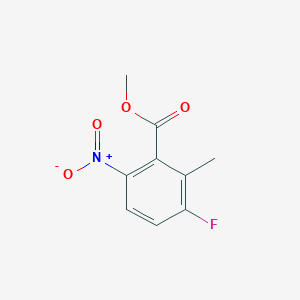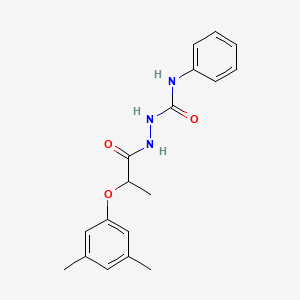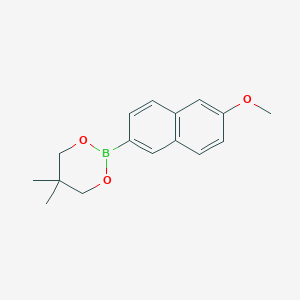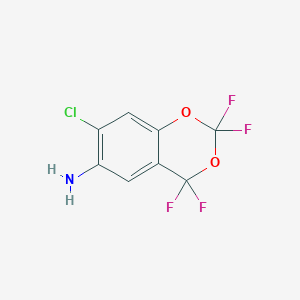
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine (7-Cl-TF-BDXA) is a chemical compound belonging to the class of organofluorine compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals. 7-Cl-TF-BDXA has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biocatalysis. It is also used in the production of fluorinated polymers and other fluorinated materials.
Aplicaciones Científicas De Investigación
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has been used in a wide range of scientific research applications. It has been used as a substrate for drug discovery and drug delivery. It has also been used to study the mechanism of action of drugs and their biochemical and physiological effects. In addition, 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has been used to study the effects of fluorinated compounds on living organisms.
Mecanismo De Acción
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine is believed to act by binding to specific receptor sites in the body, which then triggers a cascade of biochemical reactions. It is believed that this binding leads to the activation of certain enzymes and proteins, which then leads to the desired physiological effect.
Biochemical and Physiological Effects
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have an effect on the metabolism of lipids and carbohydrates, and it has been shown to be an effective inhibitor of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a low toxicity profile. It is also relatively stable, and it has a low vapor pressure, which makes it suitable for use in a variety of laboratory settings. However, 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine can be difficult to handle and is corrosive to some materials. In addition, it is expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
For research involving 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine include further investigation of its mechanism of action and its effects on living organisms. In addition, further research could be done to identify new applications for 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine, such as its use in drug delivery and biocatalysis. Additionally, further research could be done to improve the synthesis process and to develop new methods for synthesizing 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine. Finally, further research could be done to investigate the potential toxicity of 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine and to develop methods for its safe and effective use in laboratory experiments.
Métodos De Síntesis
7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine is synthesized by a two-step process. In the first step, a chlorination reaction is carried out using a mixture of chlorine and a suitable solvent. The reaction is conducted at room temperature with the addition of a catalyst. The resulting chlorinated compound is then reacted with a base, such as sodium hydroxide, to form the desired 7-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxan-6-amine.
Propiedades
IUPAC Name |
7-chloro-2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO2/c9-4-2-6-3(1-5(4)14)7(10,11)16-8(12,13)15-6/h1-2H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTOCYYOJHUZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)Cl)OC(OC2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)

